molecular formula C15H14O3 B7845907 3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B7845907
M. Wt: 242.27 g/mol
InChI Key: UZVLLFOAZDCVFJ-UHFFFAOYSA-N
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Description

3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with a methoxy group at the 3’ position, a methyl group at the 6 position, and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via a Friedel-Crafts acylation followed by oxidation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are crucial factors in scaling up the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxaldehyde or 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-methanol.

Scientific Research Applications

3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.

    6-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, potentially altering its solubility and reactivity.

Uniqueness: The presence of both methoxy and methyl groups in 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid imparts unique steric and electronic properties, making it distinct from other biphenyl derivatives

Properties

IUPAC Name

3-(3-methoxyphenyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-7-12(15(16)17)9-14(10)11-4-3-5-13(8-11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVLLFOAZDCVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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